Di((2H3)methyl)ammonium chloride

カタログ番号 B032499

CAS番号:

53170-19-7

分子量: 87.58 g/mol

InChIキー: IQDGSYLLQPDQDV-TXHXQZCNSA-N

注意: 研究専用です。人間または獣医用ではありません。

概要

説明

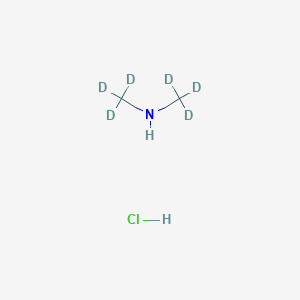

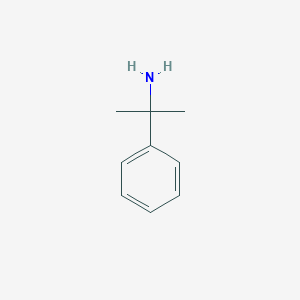

Di((2H3)methyl)ammonium chloride, also known as Dimethylamine-d6 Hydrochloride, is an inorganic compound with the molecular formula C2H8ClN . It has a molecular weight of 87.58 g/mol .

Molecular Structure Analysis

The IUPAC name of Di((2H3)methyl)ammonium chloride is 1,1,1-trideuterio-N-(trideuteriomethyl)methanamine;hydrochloride . The InChI string is InChI=1S/C2H7N.ClH/c1-3-2;/h3H,1-2H3;1H/i1D3,2D3; .Physical And Chemical Properties Analysis

Di((2H3)methyl)ammonium chloride has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . It has a topological polar surface area of 12 Ų . The exact mass and monoisotopic mass are both 87.0721874 g/mol .科学的研究の応用

1. Homopolymerization Activity of Methyl Alkyl Diallyl Ammonium Chloride

- Methods of Application: The homopolymerization activity of methyl alkyl diallyl ammonium chloride is studied through quantum chemical calculation and homopolymerization rate determination experiments using ammonium persulfate (APS) as the initiator system .

- Results or Outcomes: The results of quantum chemistry simulation showed that with the finite increase in substituted alkyl chain length, the numerical values of the bond length and the charge distribution of methyl alkyl diallyl ammonium chloride monomer changed little .

2. Dye Adsorption

- Summary of Application: A co-polymer of dimethyl diallyl ammonium chloride and diallylamin (PDDACD) was used to modify films derived from palm date fruits for the adsorption of dyes .

- Methods of Application: The modified films were evaluated as adsorbents of various dyes including Methylene Blue (MB), Direct Yellow 50 (DY50), Reactive Blue 198 (RB198), and Naphtol Blue Black (NBB) .

- Results or Outcomes: High retention capacities were achieved for the dyes in the following order: DY50 (14 mg g−1) < RB198 (16 mg g−1) < NBB (63.9 mg g−1) < MB (150 mg g−1) .

3. Production of Perovskite Solar Cells

- Summary of Application: Methylammonium chloride is used in the production of perovskite solar cells .

4. Production of Perovskite Solar Cells

- Summary of Application: Methylammonium chloride is used in the production of perovskite solar cells .

5. Dihydrogenated Tallow Dimethyl Ammonium Chloride (DHTDMAC) in Cleaning Agents, Fabric Softeners, and Disinfectants

- Summary of Application: DHTDMAC is a widely used cationic surfactant with applications in cleaning agents, fabric softeners, and disinfectants . It offers excellent cleaning and antimicrobial properties.

- Methods of Application: In cleaning products, DHTDMAC helps to remove dirt, grease, and stains by dispersing them in the cleaning solution. In fabric softeners, DHTDMAC coats the fibers, reducing static electricity and making the fabric feel softer to the touch .

- Results or Outcomes: While it offers excellent cleaning and antimicrobial properties, there are concerns regarding its environmental persistence and potential impact on aquatic ecosystems .

4. Production of Perovskite Solar Cells

- Summary of Application: Methylammonium chloride is used in the production of perovskite solar cells .

5. Dihydrogenated Tallow Dimethyl Ammonium Chloride (DHTDMAC) in Cleaning Agents, Fabric Softeners, and Disinfectants

- Summary of Application: DHTDMAC is a widely used cationic surfactant with applications in cleaning agents, fabric softeners, and disinfectants . It offers excellent cleaning and antimicrobial properties.

- Methods of Application: In cleaning products, DHTDMAC helps to remove dirt, grease, and stains by dispersing them in the cleaning solution. In fabric softeners, DHTDMAC coats the fibers, reducing static electricity and making the fabric feel softer to the touch .

- Results or Outcomes: While it offers excellent cleaning and antimicrobial properties, there are concerns regarding its environmental persistence and potential impact on aquatic ecosystems .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

1,1,1-trideuterio-N-(trideuteriomethyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7N.ClH/c1-3-2;/h3H,1-2H3;1H/i1D3,2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQDGSYLLQPDQDV-TXHXQZCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC([2H])([2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40201236 | |

| Record name | Di((2H3)methyl)ammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Di((2H3)methyl)ammonium chloride | |

CAS RN |

53170-19-7 | |

| Record name | Methan-d3-amine, N-(methyl-d3)-, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53170-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di((2H3)methyl)ammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053170197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di((2H3)methyl)ammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di[(2H3)methyl]ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.082 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

First, 6.83 g of a 50% by mass aqueous dimethylamine solution (dimethylamine: 75.9 mmol) was added to a 100-ml two-necked flask. Next, 8.19 g of a 35% by mass aqueous solution of hydrochloric acid (hydrochloric acid: 78.9 mmol) was added to a 100-ml dropping funnel. Subsequently, the dropping funnel was set to the two-necked flask, and then the aqueous solution of hydrochloric acid was added dropwise to the aqueous dimethylamine solution under ice-cooling. Thus, dimethylamine hydrochloride was prepared in the two-necked flask. Next, 2.78 g (92.4 mmol) of paraformaldehyde as the formaldehyde derivative and 9.0 g (61.6 mmol) of α-tetralone as the carbonyl compound were further added to the two-necked flask. Note that the volume of the mixture made of water and paraformaldehyde present in the two-necked flask was 25 mL, and the concentration of hydrochloric acid (HCl) in the mixture was 0.12 mol/L. Subsequently, a bulb condenser was set to the two-necked flask, and then the inside of the two-necked flask was replaced with nitrogen. Thereafter, the two-necked flask was immersed in an oil bath of 90° C., and heated for 4 hours with stirring. Thus, a reaction liquid was obtained. Note that the thus obtained reaction liquid was subjected to HPLC analysis for components in the reaction liquid. As a result, the conversion of α-tetralone was found to be 99%, and the yield (HPLC yield) of N,N-dimethylaminomethyl-1-tetralone hydrochloride (the Mannich base) was found to be 95%.

[Compound]

Name

carbonyl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

Synthesis routes and methods II

Procedure details

By a similar operation as in Starting Material Synthetic Example 21 and adding triethylamine (1.28 ml), dimethyl(2,3,4,9-tetrahydro-1H-β-carboline-1-ylmethyl)amine (305 mg, yield 72%) was obtained from dimethylamine hydrochloride (751 mg) and 1-chloromethyl-4,9-dihydro-3H-β-carboline hydrochloride (synthesized according to the method described in J. Med. Chem., 34, 8, 1991, 2624-2633, 470 mg).

Name

1-chloromethyl-4,9-dihydro-3H-β-carboline hydrochloride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Yield

72%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-O-(2-methoxyethyl)-N-(2-methyl-1-oxopropyl)guanosine](/img/structure/B32428.png)

![4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B32435.png)

![[1,1'-Biphenyl]-2-carboxamide](/img/structure/B32448.png)

![[(3S,5R)-4,5-Diacetyloxyoxan-3-yl] acetate](/img/structure/B32460.png)